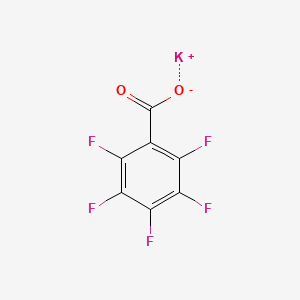

Potassium pentafluorobenzoate

Overview

Description

Potassium pentafluorobenzoate is a chemical compound with the formula C₇F₅O₂·K. It has a molecular weight of 250.164 g/mol . It is often used in the laboratory setting .

Synthesis Analysis

The synthesis of Potassium pentafluorobenzoate and similar compounds often involves the use of copper-catalyzed decarboxylative cross-coupling . This method is useful for the preparation of polyfluoroaromatic compounds and polyfluorostilbene .Molecular Structure Analysis

The molecular structure of Potassium pentafluorobenzoate can be represented as C₇F₅O₂·K . More detailed structural information may be obtained through techniques such as X-ray crystallography .Chemical Reactions Analysis

Potassium pentafluorobenzoate can undergo various chemical reactions. For instance, it can participate in Pd-catalyzed decarboxylative cross-coupling reactions with aryl bromides, chlorides, and triflates .Physical And Chemical Properties Analysis

Potassium pentafluorobenzoate has a molecular weight of 250.164 g/mol . More detailed physical and chemical properties may be obtained through laboratory analysis .Scientific Research Applications

Heterogeneous Copper-Catalyzed Decarboxylative Cross-Coupling

Potassium pentafluorobenzoate is used in the heterogeneous copper-catalyzed decarboxylative cross-coupling reaction with aryl iodides and bromides . This reaction yields a variety of polyfluorobiaryls, which are important molecules in pharmaceutical chemistry and materials science . The heterogeneous copper (I) complex used in this reaction can be easily prepared from commercially available and inexpensive reagents, and it can be recovered and recycled multiple times without significant loss of catalytic activity .

Enhancement of Sulfonamide Pharmaceutical Removal from Water

Potassium pentafluorobenzoate is used to intercalate functional pillars into graphene oxide (GO) sheets, forming novel composite materials . These materials, such as GO-PFB and GO-PFBS, have been investigated as adsorbents to eliminate sulfadiazine (SD) from aqueous solutions . The adsorption capacities of these materials are significantly higher than that of GO . The introduction of carboxylate groups has been found to lower binding energy, indicating that the SD adsorption onto the adsorbents is exothermic .

Life Science Research

While specific applications are not detailed, Potassium pentafluorobenzoate is mentioned in the context of life science research solutions . It’s possible that it’s used in various experiments and procedures in fields like cell biology, genomics, and proteomics .

properties

IUPAC Name |

potassium;2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF5O2.K/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYWPVNVFXIAP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium pentafluorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

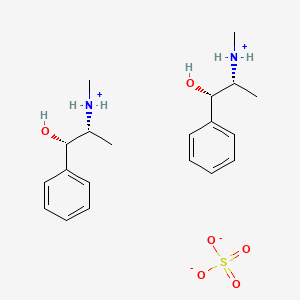

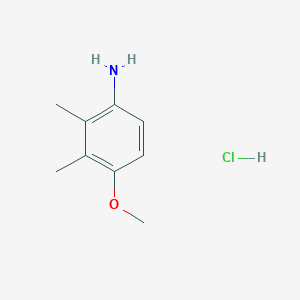

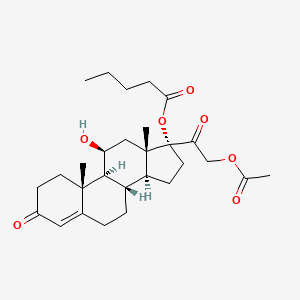

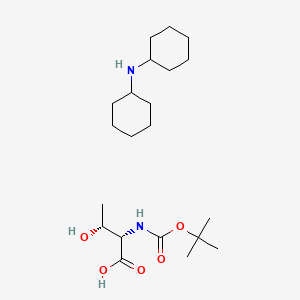

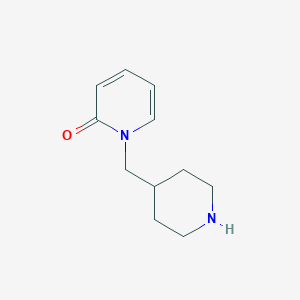

Feasible Synthetic Routes

Q & A

Q1: What is the role of potassium pentafluorobenzoate in the synthesis of the fluoroterphenyl-containing polymer?

A1: Potassium pentafluorobenzoate serves as a reagent in a Cu(I)-supported decarboxylation cross-coupling reaction with 1,4-diiodobenzene. [] This reaction forms the key fluoroterphenyl unit, which is then further polymerized to create the final fluoroterphenyl-containing polyether (FTP@PE).

Q2: Why is potassium pentafluorobenzoate specifically chosen for this reaction?

A2: Potassium pentafluorobenzoate is well-suited for this reaction due to its reactivity and regioselectivity. The pentafluorobenzene ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, specifically at the para position. [] This allows for controlled and efficient coupling with the 1,4-diiodobenzene, leading to the desired fluoroterphenyl structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)

![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)